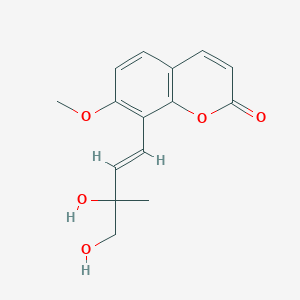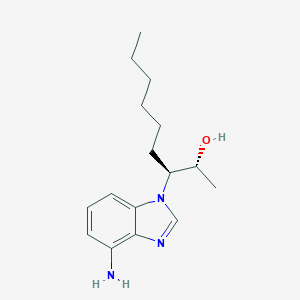
Casegravol
Overview
Description
Casegravol (also known as Cetirizine) is an antihistamine drug used to treat allergies, hay fever, and other conditions. It is a second-generation H1-receptor antagonist, which means it blocks the effects of histamine, a chemical responsible for many allergic reactions. This compound is available in oral tablets, oral syrup, and chewable tablets. It is also available for over-the-counter use in some countries, and is used to treat a variety of conditions, including allergic rhinitis, allergic conjunctivitis, chronic urticaria, and other allergic skin conditions.
Scientific Research Applications
Hypothesis Generation and Theory Building : Case studies can contribute significantly to scientific development by generating hypotheses, aiding in theory building, and exemplifying exemplars in social science research (Flyvbjerg, 2006).
Methodological Significance in Clinical Practice : In clinical practice, case studies can improve scientific yield when methodological alternatives are unavailable, although they cannot replace experimentation (Kazdin, 1981).
Documenting Individualized Outcomes in Rehabilitation : Case studies, single-subject research, and N of 1 randomized clinical trials are methods of scientific inquiry applied to individuals or small groups, particularly useful in documenting individualized outcomes and supporting rehabilitation interventions (Backman & Harris, 1999).
Enhancing Knowledge in Operations Management : Case study research in operations management can enhance understanding of how systems work by exploring real-world conditions, ensuring maximum measurement reliability, and validating theories (McCutcheon & Meredith, 1993).
Applications in Occupational Therapy : Case study research offers a scientific methodology that can be used to understand and develop occupational therapy practice (Salminen, Harra, & Lautamo, 2006).
Mechanism of Action
Target of Action
Casegravol, a monomeric coumarin, is primarily targeted towards cancer cells, specifically human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10) cells . These cells are the primary targets due to their susceptibility to the anti-proliferative activity of this compound .
Mode of Action
It is known that this compound exhibits anti-cell proliferation activity . This suggests that it may interact with its targets (cancer cells) by inhibiting their proliferation, thereby limiting the growth and spread of the cancer .
Biochemical Pathways
Given its anti-proliferative activity, it is likely that this compound interferes with the pathways involved in cell cycle regulation and proliferation
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation in certain types of cancer cells . This anti-proliferative activity can potentially limit the growth and spread of these cancers, making this compound a promising compound for cancer research .
Biochemical Analysis
Biochemical Properties
Casegravol plays a significant role in biochemical reactions, particularly in inhibiting cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in cell cycle regulation, where this compound inhibits their activity, leading to a reduction in cell division. Additionally, this compound has been shown to interact with proteins involved in apoptosis, promoting programmed cell death in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell function by modulating cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, this compound effectively halts the cell cycle, preventing cancer cells from proliferating. Additionally, this compound activates caspases, a family of proteases involved in apoptosis, leading to the cleavage of cellular components and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be compromised by repeated freeze-thaw cycles. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant anti-proliferative effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion. This compound’s metabolism can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules. Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity. These modifications can direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .
properties
IUPAC Name |
8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRFNCLKCYMPH-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74474-76-3 | |
| Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Casegravol and where is it found?
A: this compound is a natural coumarin compound. It has been isolated from several plant sources, including Citrus plant roots and Micromelum falcatum .
Q2: What are the known biological activities of this compound?
A: While this compound itself hasn't been extensively studied for its biological activities, a study found that a related compound, this compound isovalerate, was differentially expressed in the plasma of rats that received Moro orange juice. This suggests a potential role in metabolic pathways related to cardiac remodeling, inflammation, oxidative stress, and membrane integrity . Further research is needed to confirm these findings and explore the specific activities of this compound.
Q3: Have any derivatives of this compound been identified?
A3: Yes, researchers have identified several derivatives of this compound, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)





